2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid

Catalog No.
S8144164
CAS No.
M.F
C24H21NO5
M. Wt
403.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4...

Product Name

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)

InChI Key

SWZCTMTWRHEBIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound known for its unique structural features. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (FMOC) protecting group, which is commonly used in peptide synthesis. The molecular formula of this compound is C24H21NO5C_{24}H_{21}NO_{5}, and it has a molecular weight of approximately 403.43 g/mol. The compound's structure includes an amino acid backbone with a phenolic hydroxyl group, contributing to its potential biological activity and reactivity in

, including:

  • Amide Formation: The carboxylic acid group can react with amines to form amides.
  • Esterification: The hydroxyl group can react with alcohols to form esters.
  • Reduction and Oxidation: The compound can undergo reduction using agents like lithium aluminum hydride or oxidation with potassium permanganate, leading to various derivatives.

These reactions are significant for modifying the compound for specific applications in research and industry.

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid exhibits notable biological activities, particularly as a building block in peptide synthesis. Its structural components suggest potential interactions with biological targets, including enzymes and receptors involved in various metabolic processes. The presence of the hydroxyphenyl group may enhance its solubility and bioavailability, making it a candidate for further pharmacological studies.

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid typically involves several key steps:

  • Protection of Functional Groups: The hydroxyl groups are protected using FMOC.
  • Formation of Amide Bonds: The amino acid backbone is constructed through coupling reactions.
  • Deprotection: After the desired structure is achieved, the FMOC group can be removed to yield the final product.

These steps often require careful control of reaction conditions, including temperature, pH, and the use of coupling agents.

This compound has diverse applications in scientific research:

  • Peptide Synthesis: As an FMOC-protected amino acid, it serves as an essential building block for synthesizing peptides and proteins.
  • Drug Development: Its unique structure may lead to the discovery of new therapeutic agents targeting specific biological pathways.
  • Biochemical Research: It can be used in studies involving enzyme inhibition or receptor binding assays.

Interaction studies involving 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid focus on understanding its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, potentially influencing their activity. Further investigation into these interactions could reveal its role in drug design and development.

Several compounds share structural similarities with 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid. These include:

  • (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
    • Molecular Formula: C25H23NO5C_{25}H_{23}NO_{5}
    • Unique Feature: Methyl ester instead of free carboxylic acid.
  • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid
    • Molecular Formula: C25H25NO5C_{25}H_{25}NO_{5}
    • Unique Feature: Cyclohexane substituent providing different sterics.
  • (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
    • Molecular Formula: C24H21NO5C_{24}H_{21}NO_{5}
    • Unique Feature: Different stereochemistry affecting biological activity.

Comparison Table

Compound NameMolecular FormulaUnique Features
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acidC24H21NO5C_{24}H_{21}NO_{5}FMOC protecting group
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoateC25H23NO5C_{25}H_{23}NO_{5}Methyl ester
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acidC25H25NO5C_{25}H_{25}NO_{5}Cyclohexane substituent
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acidC24H21NO5C_{24}H_{21}NO_{5}Different stereochemistry

These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid that may influence its applications and biological interactions.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

403.14197277 g/mol

Monoisotopic Mass

403.14197277 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-28-2023

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